molecular formula C13H10ClNO2 B1320913 2-Chloro-5-(2-methoxybenzoyl)pyridine CAS No. 86580-59-8

2-Chloro-5-(2-methoxybenzoyl)pyridine

Cat. No. B1320913
CAS RN: 86580-59-8
M. Wt: 247.67 g/mol
InChI Key: NFXOBOKMBFXPKZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxybenzoyl)pyridine is a chemical compound with the molecular formula C13H10ClNO2 . It has a molecular weight of 247.68 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2-methoxyphenyl)methanone .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-(2-methoxybenzoyl)pyridine is 1S/C13H10ClNO2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-8H,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(2-methoxybenzoyl)pyridine include a molecular weight of 247.68 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the search results.

Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Chloro-5-(2-methoxybenzoyl)pyridine were not found in the search results . For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases.

Scientific Research Applications

2-Chloro-5-(2-methoxybenzoyl)pyridine: Scientific Research Applications

Pharmaceutical Synthesis: This compound is utilized in the synthesis of various pharmaceutical compounds due to its chemical structure, which allows for versatile reactivity. It serves as a building block in creating molecules with potential therapeutic effects.

Neonicotinoid Compounds: It is also used for synthesizing new neonicotinoid compounds, which are a class of neuro-active insecticides modeled after nicotine .

Conducting Polymer Research: The compound finds application in conducting polymer research, where it may be used to modify polymers’ electrical properties .

Custom Synthesis: Due to its unique structure, it is often requested for custom synthesis projects, where specific molecular frameworks are required .

Advanced Material Science: Its properties could be explored in advanced material science for developing new materials with specific desired characteristics.

Analytical Chemistry: In analytical chemistry, it may be used as a standard or reagent in various chemical analyses to determine the presence or quantity of other substances.

Thermo Fisher Scientific Rieke Metals

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXOBOKMBFXPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239474
Record name (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-methoxybenzoyl)pyridine

CAS RN

86580-59-8
Record name (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86580-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-methoxy-benzene (49.2 g, 0.263 mol) in dry THF (500 mL) was added dropwise n-BuLi (2.5 M in hexane, 105 mL, 0.263 mol) at −78° C. under N2 atmosphere. The mixture was stirred at this temperature for 1 hr and then a solution of 6-chloro-N-methoxy-N-methyl-nicotinamide (50 g, 0.25 mol) in THF (100 mL) was added dropwise. The reaction mixture was warmed to room temperature, stirred overnight and then was quenched with a saturated solution of NH4Cl (300 mL). The separated aqueous layer was extracted with ethyl acetate (3×300 mL). The combined organic layers were washed with brine, dried over Na2SO4, evaporated in vacuo to give the crude product that was purified by column chromatography to yield (6-chloropyridin-3-yl)-(2-methoxyphenyl)-methanone as a white solid (31 g, 47.6%).
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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